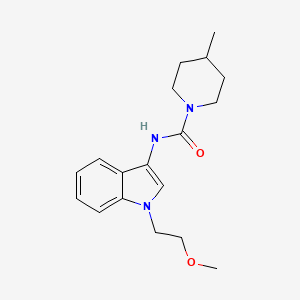

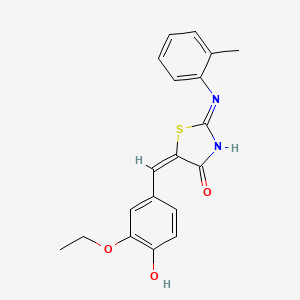

![molecular formula C9H3F6N3O2S B2831868 5-(trifluoromethyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carboxylic acid CAS No. 956778-75-9](/img/structure/B2831868.png)

5-(trifluoromethyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a type of trifluoromethyl ketone . Trifluoromethyl ketones are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons .

Molecular Structure Analysis

The compound contains a pyrazole ring and a thiazole ring, both substituted with trifluoromethyl groups. The trifluoromethyl group is a common motif in organofluorides .Chemical Reactions Analysis

Trifluoromethyl groups are often incorporated into organic motifs through transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes .科学的研究の応用

Synthesis and Biological Evaluation

A comprehensive study detailed the design, synthesis, and biological evaluation of a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides, demonstrating the compound's versatility as a precursor in developing potentially bioactive molecules. The synthesis involved multiple steps, starting from ethyl 2-ethoxymethylene-3-oxo-4,4,4-trifluorobutanoate and leading to diverse pyrazole-4-carboxylic acids. These compounds exhibited toxicological effects on C. elegans, highlighting their potential biological implications (Donohue et al., 2002).

Dihydrogen Activation and Fluorination Techniques

The research also explores the chemical properties of Lewis acid-base pairs involving N-heterocyclic carbenes and their reaction with dihydrogen, providing insights into the compound's role in facilitating frustrated Lewis pair (FLP) reactions for heterolytic dihydrogen activation. This study showcases the compound's utility in synthesizing new chemical entities through innovative activation techniques (Kronig et al., 2011).

Moreover, a transition-metal-free decarboxylative fluorination method highlights the compound's application in synthesizing fluorinated heteroaromatic carboxylic acids, revealing its significance in developing electron-rich heteroaromatic compounds through efficient fluorination processes (Yuan et al., 2017).

Transformation into NH-Pyrazole-Carboxylic Acids

Further research demonstrates the transformation of trifluoromethylpyrazoles into NH-pyrazole-carboxylic acids, showcasing the compound's foundational role in synthesizing complex molecules. This work illustrates the potential of using the compound as a building block for creating a wide array of NH-pyrazole-carboxylic acids, which could have diverse applications in chemical synthesis and pharmaceutical development (Ermolenko et al., 2013).

Acylation and Catalytic Activities

The compound's utility is further extended to catalytic activities, as evidenced by research on scandium trifluoromethanesulfonate's role as a highly active Lewis acid catalyst in the acylation of alcohols with acid anhydrides. This research underscores the compound's potential in facilitating acylation reactions, highlighting its importance in organic synthesis and chemical transformations (Ishihara et al., 1996).

特性

IUPAC Name |

5-(trifluoromethyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F6N3O2S/c10-8(11,12)4-2-21-7(17-4)18-5(9(13,14)15)3(1-16-18)6(19)20/h1-2H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QILNZDFJBDJTPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N2C(=C(C=N2)C(=O)O)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F6N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

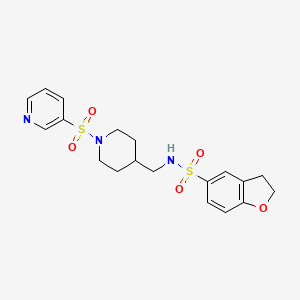

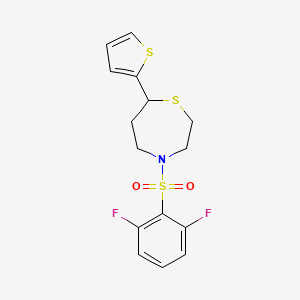

![1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B2831786.png)

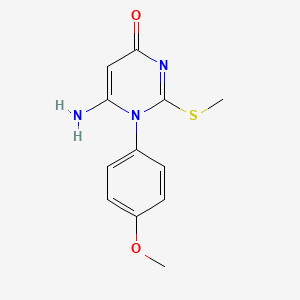

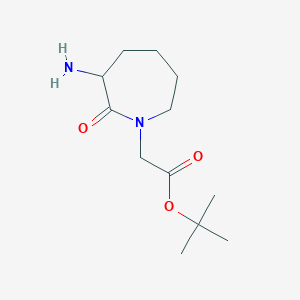

![2-{1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-3-yl}acetic acid](/img/structure/B2831791.png)

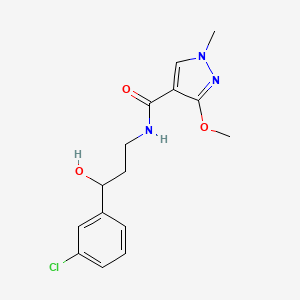

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2831795.png)

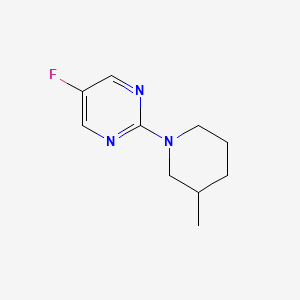

![4-[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-5-fluoro-6-(4-methoxyphenyl)pyrimidine](/img/structure/B2831800.png)

![N-[(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methyl]but-2-ynamide](/img/structure/B2831802.png)

![2-[(2-Acetamidoethyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B2831803.png)